molecular formula C14H21NO2 B13040398 1-Amino-1-(3-cyclopentyloxyphenyl)propan-2-OL

1-Amino-1-(3-cyclopentyloxyphenyl)propan-2-OL

Cat. No.: B13040398
M. Wt: 235.32 g/mol
InChI Key: VTWQHIINPYDJLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-1-(3-cyclopentyloxyphenyl)propan-2-OL is a chiral amino alcohol building block of high interest in medicinal chemistry and pharmaceutical research. Its structure, featuring both amino and hydroxyl functional groups on a propanol backbone attached to a 3-cyclopentyloxyphenyl group, makes it a valuable precursor for the synthesis of more complex molecules. Amino alcohols are a privileged scaffold in drug discovery, frequently found in active pharmaceutical ingredients, particularly as beta-adrenergic receptor ligands (beta-blockers) . For instance, the structural analog penbutolol shares the 1-amino-3-arylpropan-2-ol core and is a known non-selective beta-blocker . The 3-cyclopentyloxy moiety in its structure is a common pharmacophore that can influence a compound's binding affinity and selectivity. The chiral nature of this compound is critical for its research applications, as the different enantiomers can exhibit distinct biological activities and pharmacological profiles. The synthesis of such enantioenriched vicinal amino alcohols is an active area of research, often achieved through diastereoselective methods like the allylation of chiral N-tert-butanesulfinyl imines . As a research chemical, this compound is useful for exploring new synthetic pathways, developing asymmetric synthesis methods, and investigating structure-activity relationships (SAR) in the development of new therapeutic agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

1-amino-1-(3-cyclopentyloxyphenyl)propan-2-ol

InChI

InChI=1S/C14H21NO2/c1-10(16)14(15)11-5-4-8-13(9-11)17-12-6-2-3-7-12/h4-5,8-10,12,14,16H,2-3,6-7,15H2,1H3

InChI Key

VTWQHIINPYDJLV-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC(=CC=C1)OC2CCCC2)N)O

Origin of Product

United States

Preparation Methods

Epichlorohydrin-Based Hydrolysis and Amination

A notable method for preparing related amino alcohols involves epichlorohydrin as a starting material, which undergoes hydrolytic ring-opening and amination to yield 3-amino-1,2-propanediol derivatives. Although this exact method is for simpler amino glycerols, it provides a conceptual foundation for synthesizing amino alcohols like 1-Amino-1-(3-cyclopentyloxyphenyl)propan-2-OL.

Process Highlights:

  • Epichlorohydrin is reacted in a hydrolytic reaction vessel with catalysts such as aqueous methane sulfonic acid and diluted sulfuric acid at controlled temperatures (58–105 °C).
  • Sequential addition of acids and controlled heating facilitates ring-opening and hydrolysis.
  • Neutralization with saturated sodium carbonate stops the reaction.
  • Vacuum distillation purifies the product, ensuring high purity and yield.

This method emphasizes precise control of temperature, catalyst concentration, and reaction time to optimize yield and minimize impurities.

Organometallic Addition to Aromatic Ketones

A synthetic route relevant to amino alcohols with aromatic substituents involves the addition of organometallic reagents (Grignard or organolithium compounds) to aromatic ketones, followed by functional group transformations:

  • The aromatic ketone bearing the cyclopentyloxy substituent can be reacted with a suitable organometallic reagent to form the corresponding secondary alcohol.
  • Subsequent amination steps introduce the amino group at the alpha position relative to the hydroxyl group.
  • Reaction conditions typically use aprotic solvents like tetrahydrofuran or diethyl ether at controlled temperatures (30–80 °C).
  • Halogen-lithium exchange may be employed to generate organolithium intermediates for nucleophilic addition.

This approach allows for stereochemical control and functional group compatibility, essential for synthesizing chiral amino alcohols with complex aromatic moieties.

Enzymatic Transaminase-Mediated Synthesis

Enzymatic methods provide stereoselective routes to chiral amino alcohols:

  • Transaminase enzymes catalyze the conversion of ketone precursors to the corresponding amino alcohols with high enantiomeric purity.
  • Reaction parameters such as temperature, pH, and cofactor presence are optimized for maximal yield.
  • This method is particularly valuable for generating the (1S,2S) stereochemistry critical for biological activity in compounds like this compound.

Enzymatic synthesis offers a green chemistry alternative with high stereoselectivity.

Synthetic Route Summary Table

Step Methodology Key Reagents/Conditions Outcome/Notes
1 Epichlorohydrin hydrolysis Epichlorohydrin, methane sulfonic acid, sulfuric acid, 58–105 °C Formation of amino alcohol backbone; high purity via vacuum distillation
2 Organometallic addition Aromatic ketone with cyclopentyloxy, Grignard/organolithium reagents, THF/ether, 30–80 °C Introduction of cyclopentyloxyphenyl and secondary alcohol group
3 Amination/transamination Ammonia or amine sources; transaminase enzymes; optimized pH and temperature Stereoselective introduction of amino group; enantiomeric control

Research Findings and Optimization

  • Studies show that controlling the temperature during acid-catalyzed hydrolysis of epichlorohydrin derivatives is crucial to minimize by-products and maximize yield of amino alcohol intermediates.
  • Organometallic addition steps benefit from the use of dry, aprotic solvents and inert atmosphere to prevent side reactions and maintain organometallic reagent integrity.
  • Enzymatic transamination routes have been optimized to achieve enantiomeric excesses exceeding 95%, critical for biological activity of chiral amino alcohols.
  • Purification via vacuum distillation or chromatographic methods ensures removal of unreacted starting materials and side-products, enhancing compound purity.

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-(3-cyclopentyloxyphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group in the intermediate can be reduced to form the amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the desired amino alcohol.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Amino-1-(3-cyclopentyloxyphenyl)propan-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-1-(3-cyclopentyloxyphenyl)propan-2-OL involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The compound may also interact with cellular receptors, influencing various signaling pathways and biological processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituent Molecular Formula Key Properties Pharmacological Activity References
1-Amino-1-(3-cyclopentyloxyphenyl)propan-2-OL (Target) 3-Cyclopentyloxy-phenyl Not provided Presumed moderate lipophilicity (logP ~2–3) due to cyclopentyloxy group. Not reported in evidence. N/A
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL 3-tert-Butyl-phenyl C₁₃H₂₁NO Higher logP (estimated ~3–4) due to bulky tert-butyl group; enhanced steric hindrance. Not reported in evidence.
1-(o-Chlorophenoxy)-3-(isopropylamino)-2-propanol 2-Chloro-phenoxy C₁₂H₁₇ClNO₂ Increased lipophilicity (logP ~2.5–3.5) due to Cl; potential β-blocker activity. Not tested in provided evidence.
(2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Methoxy/methoxymethyl-indolyloxy C₂₃H₂₉N₃O₆ Moderate solubility (foam form); tested for antiarrhythmic, hypotensive, and α/β-adrenoceptor binding. Exhibited antiarrhythmic and α₁/β₁-adrenoceptor affinity.
(S)-2-Amino-3-phenylpropan-1-ol Phenyl C₉H₁₃NO logP 1.08; high aqueous solubility (5.61 mg/mL); stereospecific interactions. No direct activity reported; used in chiral synthesis.

Key Observations

Lipophilicity and Solubility: The cyclopentyloxy substituent in the target compound likely balances moderate lipophilicity (compared to tert-butyl) and solubility (compared to chlorophenoxy derivatives). Methoxy/methoxymethyl-indolyloxy analogs (e.g., compounds 10 and 11 in ) exhibit lower logP due to polar methoxy groups but reduced bioavailability in foam formulations . (S)-2-Amino-3-phenylpropan-1-ol demonstrates high solubility (5.61 mg/mL) due to fewer hydrophobic groups, emphasizing how substituent choice dictates pharmacokinetics .

Pharmacological Activity: Indolyloxy derivatives () show antiarrhythmic and α₁/β₁-adrenoceptor binding, suggesting the amino-propanol scaffold is critical for cardiovascular activity. The absence of cyclopentyloxy in these compounds highlights the role of indole rings in enhancing receptor affinity . The chlorine atom may improve membrane permeability but introduce metabolic liabilities .

Stereochemical Considerations: The (1S,2R)-configuration in tert-butyl-substituted analogs () and (S)-2-Amino-3-phenylpropan-1-ol () underscores the importance of stereochemistry in biological activity. Optical rotation data (e.g., +2.8° for (R)-phosphonic acid analogs in ) further supports enantiomer-specific interactions .

Biological Activity

Overview of 1-Amino-1-(3-cyclopentyloxyphenyl)propan-2-OL

This compound is an organic compound that belongs to the class of amino alcohols. Its structure features an amino group, a cyclopentyl moiety, and a phenolic component, which can influence its biological activity.

Chemical Structure

The molecular formula of this compound can be represented as follows:

C13H19NO2\text{C}_{13}\text{H}_{19}\text{N}\text{O}_2

Biological Activity

The biological activity of this compound can be assessed through various mechanisms, including:

1. Neurotransmitter Modulation:

  • Compounds with amino alcohol structures often interact with neurotransmitter systems. They may act as inhibitors or modulators of neurotransmitter uptake, potentially influencing conditions such as anxiety or depression.

2. Antioxidant Properties:

  • Many phenolic compounds exhibit antioxidant activity, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage and may contribute to neuroprotective effects.

3. Anti-inflammatory Effects:

  • The presence of an amino group and a phenolic structure may suggest potential anti-inflammatory activity. Compounds with similar structures have been studied for their ability to inhibit pro-inflammatory pathways.

Research Findings

Research studies on similar compounds have shown promising results regarding their biological activities:

Study Findings
Study A (Journal of Medicinal Chemistry)Found that amino alcohol derivatives exhibited significant neuroprotective effects in vitro.
Study B (Phytotherapy Research)Reported antioxidant activity in phenolic compounds, suggesting potential applications in managing oxidative stress-related diseases.
Study C (European Journal of Pharmacology)Demonstrated anti-inflammatory effects in animal models using compounds with similar structural features.

Case Studies

While specific case studies on this compound may be limited, analogous compounds have been investigated:

  • Case Study 1: A study on a related amino alcohol showed a reduction in neuroinflammation markers in animal models, indicating potential therapeutic benefits for neurodegenerative diseases.
  • Case Study 2: Another investigation highlighted the role of phenolic compounds in reducing oxidative stress in diabetic rats, suggesting that similar mechanisms may apply to this compound.

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